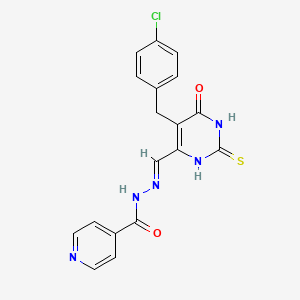
N'-((5-(4-Chlorobenzyl)-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)isonicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-((5-(4-Chlorobenzyl)-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)isonicotinohydrazide is a complex organic compound known for its diverse applications in medicinal chemistry and agrochemicals. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a thioxo group, and a tetrahydropyrimidinyl group, making it a subject of interest for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((5-(4-Chlorobenzyl)-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)isonicotinohydrazide typically involves multiple steps. One common method includes the condensation of 4-chlorobenzaldehyde with thiourea to form the intermediate 5-(4-chlorobenzyl)-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-one. This intermediate is then reacted with isonicotinohydrazide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of catalysts and controlled environments can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-((5-(4-Chlorobenzyl)-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)isonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Halogenation or alkylation reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols. Substitution reactions can introduce various alkyl or halogen groups, leading to a range of derivatives with different properties.
Scientific Research Applications
N’-((5-(4-Chlorobenzyl)-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)isonicotinohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial and antifungal properties.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of agrochemicals, such as insecticides and fungicides.
Mechanism of Action
The mechanism of action of N’-((5-(4-Chlorobenzyl)-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)isonicotinohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide: This compound shares a similar chlorobenzyl group and exhibits comparable biological activities.
Indole derivatives: These compounds also possess diverse biological activities and are used in various medicinal applications.
Uniqueness
N’-((5-(4-Chlorobenzyl)-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)isonicotinohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
31349-14-1 |
|---|---|
Molecular Formula |
C18H14ClN5O2S |
Molecular Weight |
399.9 g/mol |
IUPAC Name |
N-[(E)-[5-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H14ClN5O2S/c19-13-3-1-11(2-4-13)9-14-15(22-18(27)23-17(14)26)10-21-24-16(25)12-5-7-20-8-6-12/h1-8,10H,9H2,(H,24,25)(H2,22,23,26,27)/b21-10+ |
InChI Key |
UMGQCEOLXHHHQS-UFFVCSGVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CC2=C(NC(=S)NC2=O)/C=N/NC(=O)C3=CC=NC=C3)Cl |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(NC(=S)NC2=O)C=NNC(=O)C3=CC=NC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


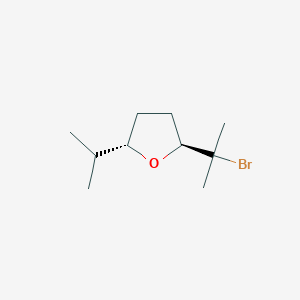
![3-[(Methanesulfonyl)methyl]-5-methoxy-1,3,4-thiadiazol-2(3H)-one](/img/structure/B12905464.png)
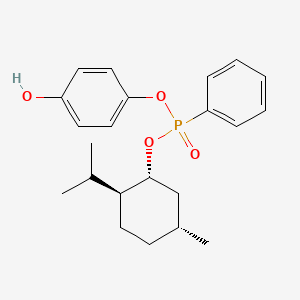
![2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethan-1-ol](/img/structure/B12905477.png)
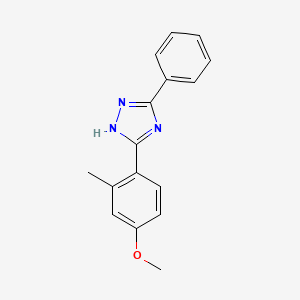
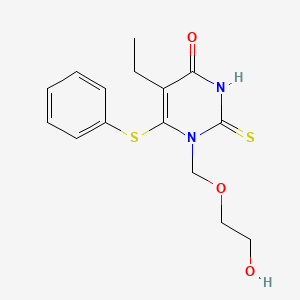
![5,6-Dimethyl-2-[3-(methylsulfanyl)propyl]pyrimidin-4(1H)-one](/img/structure/B12905506.png)
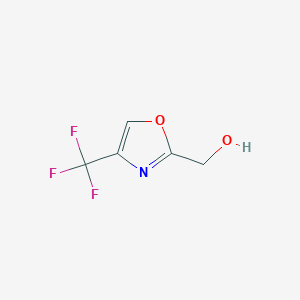
![Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12905515.png)
![3,4,4,8-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12905523.png)
![6-(4-Nitrophenyl)furo[2,3-d]pyrimidin-2(1H)-one](/img/structure/B12905525.png)
![7H-PYrrolo[2,3-d]pyrimidine, 4-chloro-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-](/img/structure/B12905528.png)
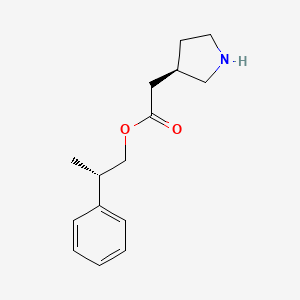
![5'-Deoxy-5'-[(ethoxycarbonyl)amino]adenosine](/img/structure/B12905532.png)
